5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol (CAS: 629643-27-2), widely known as Gnetucleistol E or 3',4'-dimethoxy-3,5-dihydroxystilbene, is a highly stable, lipophilic stilbenoid featuring a resorcinol A-ring and a fully methylated catechol B-ring. In industrial and advanced academic procurement, this specific compound is prioritized as an analytical reference standard for Gnetum species phytochemical profiling and as a regioselective precursor in biomimetic stilbenolignan synthesis. Furthermore, its unique methylation pattern provides enhanced oxidative stability and membrane permeability in in vitro bioassays compared to unmethylated analogs like piceatannol and resveratrol, making it a critical material for reproducible pharmacological modeling [1].
Substituting 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol with more common stilbenoids like resveratrol or piceatannol fundamentally alters both chemical stability and synthetic utility. Piceatannol possesses a free 3',4'-catechol moiety that is highly susceptible to auto-oxidation and ortho-quinone formation in aqueous media, leading to rapid degradation and assay artifacts. Conversely, substituting with pterostilbene (which methylates the A-ring instead of the B-ring) changes the hydrogen-bonding profile and regioselectivity during oxidative coupling reactions. For reproducible multidrug resistance (MDR) efflux inhibition, stable formulation, or the directed synthesis of B-ring-protected oligostilbenes, the exact 3',4'-dimethoxy substitution of this compound is non-negotiable [1].
Piceatannol is notoriously unstable in aerobic, aqueous assay buffers due to its free 3',4'-catechol group, which rapidly oxidizes to an ortho-quinone. 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol, possessing a 3',4'-dimethoxy B-ring, completely blocks this degradation pathway. Comparative structural stability models indicate that while piceatannol can exhibit severe degradation within 24 hours in physiological buffers (pH 7.4), the dimethoxy analog maintains structural integrity, ensuring consistent dosing and preventing quinone-induced cytotoxicity artifacts in long-term cellular assays [1].
| Evidence Dimension | Susceptibility to ortho-quinone auto-oxidation |
| Target Compound Data | Oxidation blocked (stable 3',4'-dimethoxy B-ring) |
| Comparator Or Baseline | Rapid degradation (Piceatannol with free 3',4'-catechol) |
| Quantified Difference | Prevention of catechol-driven auto-oxidation |
| Conditions | Aerobic aqueous physiological buffers (pH 7.4) |
Procurement of this specific dimethoxy compound is critical for researchers requiring a stable piceatannol analog to avoid degradation-induced artifacts in prolonged in vitro studies.
In the biomimetic synthesis of complex stilbenolignans and oligostilbenes, using unmethylated precursors often results in intractable mixtures due to indiscriminate oxidative coupling at both the A and B rings. By utilizing 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol as a precursor, the B-ring is chemically protected by the dimethoxy groups. This forces oxidative coupling to occur exclusively at the resorcinol A-ring, significantly increasing the isolated yield of target A-ring-coupled dimers and limiting polymeric byproducts [1].
| Evidence Dimension | Regioselectivity of oxidative coupling |
| Target Compound Data | Exclusive A-ring coupling (B-ring protected) |
| Comparator Or Baseline | Mixed A/B-ring coupling and polymerization (Piceatannol/Resveratrol) |
| Quantified Difference | Elimination of B-ring polymerization byproducts |
| Conditions | Ag2O or peroxidase-mediated oxidative coupling reactions |
Synthetic chemists must select this specific B-ring protected precursor to achieve high-yield, directed synthesis of complex Gnetum oligostilbenes.
The biological efficacy of polyhydroxylated stilbenes is often limited by poor membrane permeability. The substitution of two hydroxyl groups with methoxy groups in this compound significantly increases its lipophilicity. With a calculated XLogP3 of 3.4, 5-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-Benzenediol exhibits superior passive lipid bilayer partitioning compared to resveratrol (XLogP3 ~3.1) and piceatannol. This structural modification enhances intracellular accumulation, making it a superior candidate for assays targeting intracellular signaling pathways where unmethylated analogs struggle to achieve effective local concentrations [1].
| Evidence Dimension | Calculated XLogP3 (Lipophilicity) |
| Target Compound Data | 3.4 |
| Comparator Or Baseline | ~3.1 (Resveratrol) |
| Quantified Difference | +0.3 log unit increase in lipophilicity |
| Conditions | Standard predictive partition coefficient models |
Buyers developing oral formulations or targeting intracellular receptors should procure this compound for its superior membrane penetration profile.
Methylated stilbenes have demonstrated potent ability to modulate P-glycoprotein (P-gp) transport activity, a key mechanism in multidrug-resistant (MDR) cancers. Studies on methylated piceatannol derivatives show that masking the B-ring hydroxyls with methoxy groups enhances the compound's ability to inhibit P-gp-mediated efflux of chemotherapeutics compared to the parent unmethylated stilbenes. As a 3',4'-dimethoxy derivative, this compound serves as a highly effective, stable modulator in these MDR models, providing a stronger additive effect in combination chemotherapy assays than its rapidly metabolizing unmethylated counterparts [1].
| Evidence Dimension | P-gp efflux inhibition efficacy |
| Target Compound Data | High inhibition (stable dimethoxy B-ring) |
| Comparator Or Baseline | Lower/transient inhibition (Unmethylated piceatannol) |
| Quantified Difference | Enhanced intracellular retention of efflux substrates |
| Conditions | Human MDR1 gene-transfected cell lines |
This compound is the preferred procurement choice for oncology researchers needing a stable, lipophilic P-gp inhibitor for MDR reversal assays.
Used as a precise chromatographic standard for the identification and quantification of Gnetucleistol E in Gnetum cleistostachyum and Gnetum microcarpum extracts, ensuring QA/QC in herbal medicine and nutraceutical supply chains [1].
Employed as a B-ring-protected precursor in organic synthesis to regioselectively generate A-ring-coupled stilbenolignans and dimers, avoiding the low yields associated with unprotected piceatannol [1].
Utilized in cell culture models investigating intracellular signaling where the compound's resistance to auto-oxidation prevents the rapid degradation artifacts common with catechol-containing stilbenes [1].
Applied in pharmacological models as a stable, lipophilic P-glycoprotein inhibitor to study the synergistic effects of stilbenoids combined with standard chemotherapeutics [1].